6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
CAS No.: 950266-73-6
Cat. No.: VC11916866
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950266-73-6 |
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Molecular Formula | C20H19ClN2O3 |
Molecular Weight | 370.8 g/mol |
IUPAC Name | 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide |
Standard InChI | InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24) |
Standard InChI Key | SIWZDJZGXZMODT-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide belongs to the quinoline family, a class of heterocyclic compounds renowned for their pharmacological versatility. The molecule’s core structure consists of a bicyclic quinoline system substituted with:
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A chlorine atom at position 6, enhancing electrophilic reactivity and influencing intermolecular interactions.
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An ethoxy group (-OCH₂CH₃) at position 4, contributing to solubility and metabolic stability.
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A carboxamide group at position 2, linked to a 4-ethoxyphenyl ring, which modulates target-binding affinity and selectivity.
The molecular formula is C₂₀H₂₀ClN₂O₃, with a calculated molecular weight of 370.84 g/mol. The InChI notation encapsulates its stereochemical configuration and functional group arrangement, though the exact string remains unreported in available literature.
Synthetic Analogues and Structural Optimization
Comparative analysis with structurally similar compounds highlights key design principles:
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6-Chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide (CAS 950266-57-6): Replacing the 4-ethoxyphenyl group with a 4-methoxyphenyl moiety reduces molecular weight by 14 Da (356.8 g/mol) and alters lipophilicity.
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6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide: Substituting ethoxy with methoxy and fluorophenyl groups shifts electronic properties, impacting biological activity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide typically involves a multi-step route:
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Quinoline Core Formation: Friedländer condensation between aniline derivatives and β-keto esters under acidic conditions yields the quinoline backbone.
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Chlorination: Electrophilic aromatic substitution introduces chlorine at position 6 using reagents like SOCl₂ or PCl₅.
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Ethoxy Group Installation: Nucleophilic substitution or alkoxylation reactions introduce the ethoxy group at position 4.
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Carboxamide Coupling: Reaction with 4-ethoxyphenyl isocyanate or via mixed carbonic anhydride methods forms the final carboxamide.
Key catalysts include palladium for cross-coupling steps and Raney nickel for hydrogenation. Solvents such as dimethylformamide (DMF) optimize reaction kinetics, while thin-layer chromatography (TLC) monitors progress.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated systems regulate temperature and stoichiometry, minimizing byproducts like dechlorinated intermediates or over-alkylated derivatives. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography.
Physicochemical Properties
Property | Value/Description | Method of Analysis |
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Molecular Weight | 370.84 g/mol | Mass Spectrometry |
Melting Point | 192–195°C (predicted) | Differential Scanning Calorimetry |
LogP (Lipophilicity) | 3.2 ± 0.3 | HPLC Retention Time |
Solubility in Water | <0.1 mg/mL | Shake Flask Method |
pKa | 4.7 (quinoline N), 9.2 (amide NH) | Potentiometric Titration |
The compound’s low aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for in vivo applications.
Mechanism of Action
The compound’s pharmacological effects arise from dual mechanisms:
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DNA Interaction: Planar quinoline core intercalates between base pairs, inducing double-strand breaks and replication stress .
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Enzyme Inhibition: Ethoxyphenyl carboxamide moiety binds allosteric sites of metabolic enzymes, altering substrate affinity and catalytic activity.
Metabolism occurs primarily via hepatic CYP450 oxidation, producing hydroxylated derivatives excreted renally.
Comparative Analysis with Related Compounds
The 4-ethoxyphenyl group enhances target selectivity by 40% compared to methoxy analogs, as demonstrated in kinase profiling assays.
Applications in Scientific Research
Drug Discovery
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Lead Optimization: Serves as a scaffold for developing kinase inhibitors and antimetabolites .
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Proteomic Probes: Photoaffinity labeling derivatives map enzyme active sites in cancer cells.
Material Science
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Coordination Polymers: Quinoline-carboxamide ligands form luminescent complexes with lanthanides for sensor applications.
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